
Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-2-methyl-4-(3-nitrophenyl)-5-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-2-methyl-4-(3-nitrophenyl)-5-oxo-, methyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a furo-pyridine core, which is a fused ring system combining furan and pyridine rings, with various functional groups attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-2-methyl-4-(3-nitrophenyl)-5-oxo-, methyl ester typically involves multi-step organic reactions. The process may start with the formation of the furo-pyridine core, followed by the introduction of the carboxylic acid, nitrophenyl, and methyl ester groups. Common reagents used in these reactions include nitrating agents, esterification reagents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the furan ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, especially at the aromatic ring, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, alkylated or acylated products.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The presence of the nitrophenyl group suggests potential interactions with proteins or nucleic acids, while the furo-pyridine core may facilitate binding to specific sites within the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furo(3,4-b)pyridine derivatives: Compounds with similar core structures but different functional groups.
Nitrophenyl esters: Compounds with nitrophenyl groups and ester functionalities.
Heterocyclic carboxylic acids: Compounds with similar ring structures and carboxylic acid groups.
Uniqueness
The uniqueness of Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-2-methyl-4-(3-nitrophenyl)-5-oxo-, methyl ester lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
64603-74-3 |
|---|---|
Formule moléculaire |
C16H12N2O6 |
Poids moléculaire |
328.28 g/mol |
Nom IUPAC |
methyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H12N2O6/c1-8-12(15(19)23-2)13(14-11(17-8)7-24-16(14)20)9-4-3-5-10(6-9)18(21)22/h3-6H,7H2,1-2H3 |
Clé InChI |
UNUPIHCTFMPTBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C(=N1)COC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


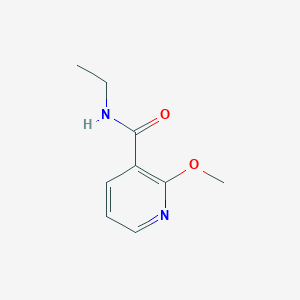
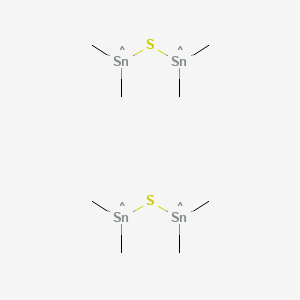

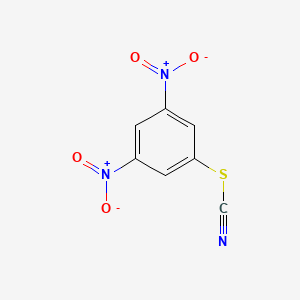

![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)
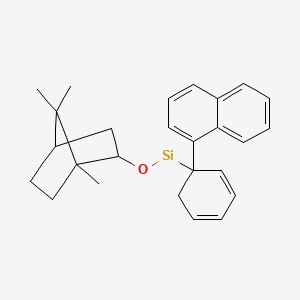
![8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine](/img/structure/B14490658.png)
![Phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester](/img/structure/B14490659.png)
![2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one](/img/structure/B14490672.png)

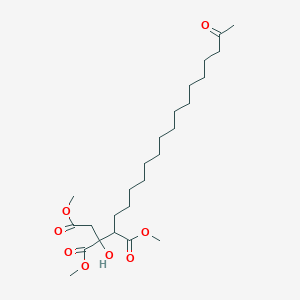

![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)
